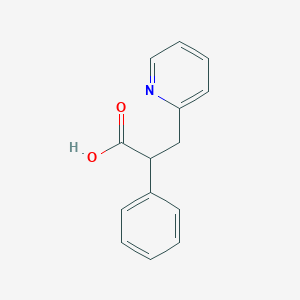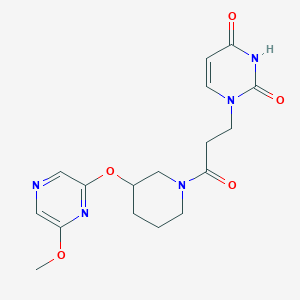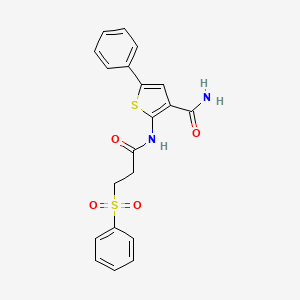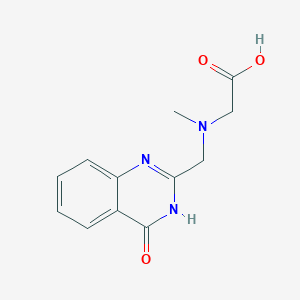![molecular formula C20H24N4O2S2 B2564155 N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide CAS No. 380436-84-0](/img/structure/B2564155.png)
N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N4O2S2 and its molecular weight is 416.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Inhibitors and Applications
Sulfonamide compounds, including N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics. They have wide applications in the therapy of bacterial infections caused by various microorganisms. Sulfonamides, also known as sulfa drugs, were pivotal in the treatment of bacterial infections before the advent of penicillin. The primary sulfonamide section is prevalent in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The review by Gulcin and Taslimi (2018) emphasizes that sulfonamides, despite being known for more than a century, constitute an important class of compounds leading to valuable drugs and drug candidates for numerous conditions including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Triazine Scaffolds in Medicinal Chemistry
The triazine scaffold, part of the chemical structure of this compound, plays a pivotal role in medicinal chemistry. Triazines are present in three isomeric forms and are considered an interesting class of heterocyclic compounds. They have been prepared and evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. Triazine analogs have shown potent pharmacological activity, making the triazine nucleus an interesting core moiety for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Sulfonamide Applications in Antitumor Agents
Sulfonamide compounds have been identified to have a variety of applications beyond their traditional use as antimicrobials. Carta, Scozzafava, and Supuran (2012) highlight the use of sulfonamide in antitumor agents, with significant patents dealing with sulfonamide carbonic anhydrase inhibitors (CAIs) as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII. This demonstrates the potential of sulfonamide compounds, including this compound, in the treatment and diagnosis of various diseases, particularly cancer (Carta, Scozzafava, & Supuran, 2012).
Mechanism of Action
Target of Action
Sulfonamides, such as “N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides are competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the folic acid synthesis pathway. By binding to this enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thus inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis leads to a decrease in the production of bacterial DNA, RNA, and proteins, as these molecules require folates for their synthesis .
Result of Action
The ultimate effect of sulfonamides is to halt the growth and multiplication of bacteria, making them bacteriostatic rather than bactericidal .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and temperature. For instance, the solubility of sulfonamides can decrease in acidic environments, potentially affecting their absorption and distribution in the body .
Properties
IUPAC Name |
N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-3-23(4-2)28(25,26)18-12-8-11-17(15-18)19-21-22-20(27)24(19)14-13-16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZTGUVOUDGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)


![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide](/img/structure/B2564084.png)
![2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2564086.png)




![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2564095.png)
